
Diphenyl (7-methyloctyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (7-methyloctyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl and a 7-methyloctyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (7-methyloctyl)phosphonate typically involves the reaction of diphenylphosphine oxide with 7-methyloctyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the phosphonate group. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (7-methyloctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates .
Applications De Recherche Scientifique
Diphenyl (7-methyloctyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties
Mécanisme D'action
The mechanism of action of diphenyl (7-methyloctyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that normally interact with phosphate-containing substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, which prevent the enzyme from catalyzing its normal reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 7-methyloctyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one 7-methyloctyl group.
Diethyl (7-methyloctyl)phosphonate: Similar but with ethyl groups instead of phenyl groups
Uniqueness
Diphenyl (7-methyloctyl)phosphonate is unique due to the presence of both diphenyl and 7-methyloctyl groups, which confer distinct chemical properties such as increased hydrophobicity and steric hindrance. These properties can enhance its stability and reactivity in certain chemical reactions, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
28878-99-1 |
|---|---|
Formule moléculaire |
C21H29O3P |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[7-methyloctyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C21H29O3P/c1-19(2)13-7-3-4-12-18-25(22,23-20-14-8-5-9-15-20)24-21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3 |
Clé InChI |
TUGVGUUUPWVRJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Methoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B15208297.png)
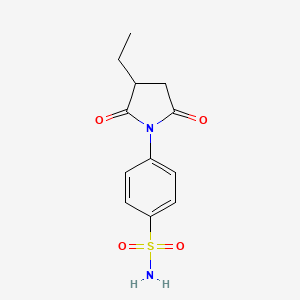

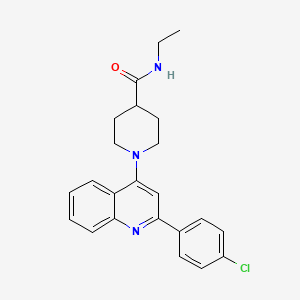
![5-(2-(Benzo[d]thiazol-2(3H)-ylidene)ethylidene)-2-thioxooxazolidin-4-one](/img/structure/B15208319.png)
![2-(Chloromethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B15208324.png)

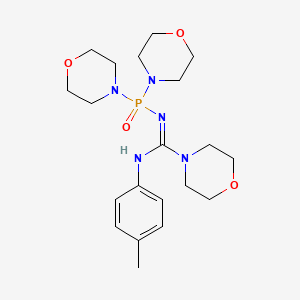

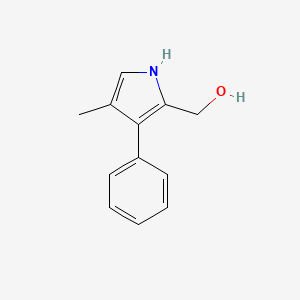
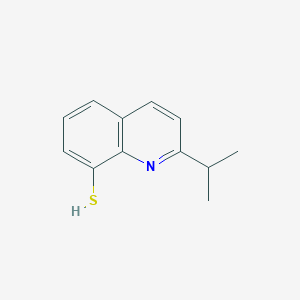
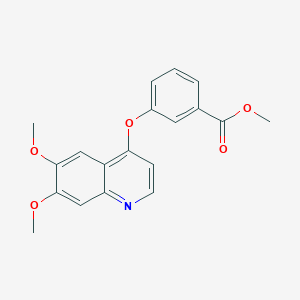
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
